molecular formula C16H18N6OS B6994749 N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide

N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide

Cat. No.: B6994749
M. Wt: 342.4 g/mol
InChI Key: RMVPMWICDVPODU-UHFFFAOYSA-N
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Description

The compound "N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide" is an organic molecule with a complex structure, comprising various functional groups like dimethylamino, triazole, thiazole, and benzamide. This compound has attracted significant interest in various fields due to its diverse chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide" typically involves multiple steps:

  • Formation of the 1,2,4-triazole ring: : Starting with suitable precursors like hydrazine and formamidine, the 1,2,4-triazole ring can be constructed.

  • Introduction of the dimethylamino group: : Through nucleophilic substitution, the dimethylamino group is attached to the triazole ring.

  • Thiazole ring synthesis: : A thiazole ring is synthesized from thiourea and α-haloketone.

  • Coupling reactions: : The triazole and thiazole rings are coupled to a benzamide framework via condensation reactions under specific conditions like high temperature and catalysis.

Industrial Production Methods

Scaling up for industrial production often involves optimizing the reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions, particularly affecting the dimethylamino group, converting it to a nitroso or N-oxide derivative under appropriate conditions.

  • Reduction: : The reduction of nitroso groups back to amino groups.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the triazole and thiazole rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution conditions: : Strong bases or acids, solvents like DMSO or DMF.

Major Products

The major products formed from these reactions depend on the specific conditions, but may include various substituted triazoles and thiazoles with modified functional groups.

Scientific Research Applications

Chemistry

This compound serves as a precursor for the synthesis of more complex molecules and can be used in studying reaction mechanisms involving triazole and thiazole derivatives.

Biology

It exhibits significant biological activity, making it a potential candidate for drug development. Its structure allows it to interact with various biological targets.

Medicine

Due to its pharmacologically active nature, it is explored for therapeutic uses in conditions like cancer, infections, and inflammatory diseases.

Industry

In the industrial sector, it may be used as an intermediate in the synthesis of dyes, agrochemicals, and advanced materials.

Mechanism of Action

The biological effects of "N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide" are mediated through its interaction with specific molecular targets like enzymes, receptors, or nucleic acids. The triazole and thiazole rings allow it to bind to these targets, potentially inhibiting or modifying their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Compared to other compounds with triazole or thiazole rings, "N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide" stands out due to its unique combination of functional groups, which endows it with a broader range of chemical reactivity and biological activity.

Similar Compounds

  • 4-[(1,2,4-triazol-5-yl)methyl]benzoic acid

  • 2-methyl-1,3-thiazole-4-carboxamide

  • N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide

This unique structural combination offers opportunities for further research and development in various scientific and industrial fields.

Properties

IUPAC Name

N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-10-18-13(9-24-10)11-4-6-12(7-5-11)15(23)17-8-14-19-16(21-20-14)22(2)3/h4-7,9H,8H2,1-3H3,(H,17,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVPMWICDVPODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NCC3=NC(=NN3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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